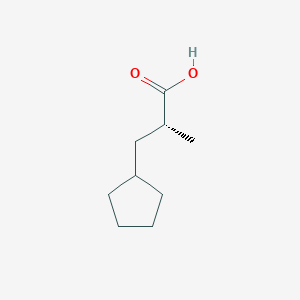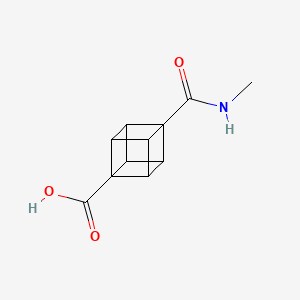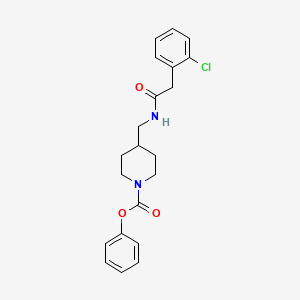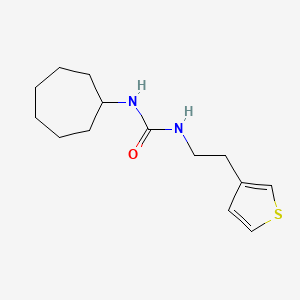
(2R)-3-Cyclopentyl-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-3-Cyclopentyl-2-methylpropanoic acid, also known as CPMA, is a chemical compound that has been studied for its potential use in scientific research. It is a chiral molecule with a cyclopentane ring and a methyl group attached to the second carbon atom. CPMA has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further study.
Mecanismo De Acción
The exact mechanism of action of (2R)-3-Cyclopentyl-2-methylpropanoic acid is not fully understood, but it is believed to work by modulating the activity of certain neurotransmitters in the brain. It has been found to increase the levels of GABA, an inhibitory neurotransmitter, which may contribute to its anticonvulsant effects.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects, including anticonvulsant, neuroprotective, and anti-inflammatory properties. It has also been found to have analgesic effects, making it a potential treatment for pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2R)-3-Cyclopentyl-2-methylpropanoic acid in lab experiments is its potential as a treatment for a variety of neurological disorders. However, one limitation is that its exact mechanism of action is not fully understood, which may make it difficult to study.
Direcciones Futuras
There are several potential future directions for the study of (2R)-3-Cyclopentyl-2-methylpropanoic acid. One area of research could focus on its potential use as a treatment for other neurological disorders, such as Parkinson's disease. Another area of research could focus on further understanding its mechanism of action, which could lead to the development of more effective treatments. Additionally, research could be conducted to determine the optimal dosage and administration of this compound for different conditions.
Métodos De Síntesis
(2R)-3-Cyclopentyl-2-methylpropanoic acid can be synthesized through a variety of methods, including the reaction of cyclopentanone with methylmagnesium bromide, followed by the addition of a chiral auxiliary. Another method involves the reaction of cyclopentanone with diethyl malonate, followed by the addition of a methyl group and a chiral auxiliary.
Aplicaciones Científicas De Investigación
(2R)-3-Cyclopentyl-2-methylpropanoic acid has been studied for its potential use in a variety of scientific research applications. It has been found to have anticonvulsant properties, making it a potential treatment for epilepsy. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to have neuroprotective effects.
Propiedades
IUPAC Name |
(2R)-3-cyclopentyl-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-7(9(10)11)6-8-4-2-3-5-8/h7-8H,2-6H2,1H3,(H,10,11)/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQLLMVFOYOIGG-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCCC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1CCCC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-({2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-[(2-methylphenyl)thio]pyrazine](/img/no-structure.png)
![2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N,N-diethylacetamide](/img/structure/B2609663.png)
![N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2609665.png)

![2-[(1,3,4-Trimethyl-2,6-dioxopyrimidin-5-yl)sulfonylamino]benzamide](/img/structure/B2609668.png)


![(E)-methyl 2-(6-((1-methyl-1H-pyrazole-5-carbonyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate](/img/structure/B2609673.png)


![methyl 3-{5-[(E)-2-nitroethenyl]furan-2-yl}thiophene-2-carboxylate](/img/structure/B2609676.png)
![N-isopentyl-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2609678.png)
![4-[(4-Methylphenoxy)methyl]-1,3-thiazol-2-amine](/img/structure/B2609682.png)
![2-{[2,2'-bithiophene]-5-yl}-S-(5-chlorothiophen-2-yl)-2-hydroxyethane-1-sulfonamido](/img/structure/B2609683.png)
